molecular formula C10H14N2O3 B2443957 ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate CAS No. 2225141-91-1

ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B2443957
CAS No.: 2225141-91-1
M. Wt: 210.233
InChI Key: RKKWUFLSRVMSTO-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound with a unique structure that combines a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which then undergoes further cyclization with a furan derivative to yield the target compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also contain heterocyclic structures and exhibit diverse biological activities.

    Pyrazole derivatives: Similar to the target compound, pyrazole derivatives are known for their wide range of chemical and biological properties.

The uniqueness of this compound lies in its specific combination of a furan and pyrazole ring, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

ethyl 6,6-dimethyl-1,4-dihydrofuro[3,4-c]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-14-9(13)7-6-5-15-10(2,3)8(6)12-11-7/h4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKWUFLSRVMSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1COC2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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